molecular formula C11H10N2 B178094 3-Methyl-2,2'-bipyridine CAS No. 10273-88-8

3-Methyl-2,2'-bipyridine

Cat. No.: B178094
CAS No.: 10273-88-8
M. Wt: 170.21 g/mol
InChI Key: TWIHWYXRPSNKHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-2,2'-bipyridine is a heterocyclic compound with a unique structure that includes two pyridine rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Methyl-2,2'-bipyridine can be synthesized through several methods. One common approach involves the α-methylation of substituted pyridines using a continuous flow setup. This method employs Raney® nickel as a catalyst and a low boiling point alcohol like 1-propanol at high temperatures . The reaction proceeds with high selectivity and yields, making it a greener alternative to traditional batch processes.

Industrial Production Methods

Industrial production of this compound often involves the use of vapor-phase reactors. For instance, Ni-Co ferrite catalysts can be used for the alkylation of pyridine with methanol, producing 2-, 3-methylpyridines, and 2,6-lutidine as major products . This method is efficient and scalable, suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2,2'-bipyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be formed using reagents like sodium halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium halides in polar solvents.

Major Products Formed

    Oxidation: Pyridine N-oxides.

    Reduction: Reduced pyridine derivatives.

    Substitution: Halogenated pyridine compounds.

Scientific Research Applications

3-Methyl-2,2'-bipyridine has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as an anti-fibrotic agent.

    Medicine: Explored for its role in drug development, particularly in the treatment of cancer and inflammatory diseases.

    Industry: Utilized in the synthesis of fine chemicals, polymers, and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Methyl-2,2'-bipyridine involves its interaction with specific molecular targets. In medicinal applications, it can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-Methylpyridine: A simpler analog with one pyridine ring.

    2-(Pyridin-2-yl)pyrimidine: Contains a pyrimidine ring instead of a second pyridine ring.

    2-Pyridone: A structurally related compound with a carbonyl group.

Uniqueness

3-Methyl-2,2'-bipyridine is unique due to its dual pyridine ring structure, which imparts distinct chemical and physical properties. This structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Biological Activity

3-Methyl-2,2'-bipyridine is a derivative of the bipyridine family, which has garnered interest in various fields due to its unique chemical properties and biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, interactions with metal ions, and potential therapeutic applications.

Chemical Structure and Properties

This compound (C₁₁H₁₀N₂) features two pyridine rings connected by a carbon-carbon bond with a methyl group at the 3-position of one of the rings. This structure allows for various coordination chemistry applications, particularly in forming complexes with transition metals.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound and its metal complexes. The compound has been tested against various bacterial strains, demonstrating significant inhibitory effects.

Case Study: Antibacterial Screening

In a study assessing the antibacterial activity of this compound and its metal complexes, the following results were observed:

Compound Gram-Negative (E. coli)Gram-Positive (B. cereus)
Kanamycin32 mm35 mm
This compound4 mm4 mm
Cu(3-Methyl-2,2'-bipy)20 mm22 mm
Ni(3-Methyl-2,2'-bipy)18 mm15 mm

The data indicates that while the free ligand exhibited minimal antibacterial activity, its metal complexes showed enhanced effects against both gram-negative and gram-positive bacteria. This enhancement is attributed to chelation, which increases the bioavailability of the active species .

The biological activity observed can be linked to the presence of functional groups in the ligand that facilitate interactions with microbial targets. The imine group present in many bipyridine derivatives is believed to play a crucial role in their mechanism of action by forming stable complexes with essential metal ions within microbial cells.

Metal Complexation

The ability of this compound to form stable complexes with transition metals such as copper and nickel enhances its biological activity. These metal complexes can exhibit unique properties that differ significantly from those of the free ligand.

Table: Metal Complexes and Their Biological Activities

Complex Metal Ion Activity
Cu(3-Methyl-2,2'-bipy)CopperStrong antibacterial
Ni(3-Methyl-2,2'-bipy)NickelModerate antibacterial

The coordination of metals not only improves solubility but also aids in targeting specific biological pathways within pathogens .

Therapeutic Applications

Given its antimicrobial properties, this compound is being explored for potential therapeutic applications. The compound's ability to act as a ligand in metal-based drugs may lead to new treatments for infections caused by resistant bacterial strains.

Properties

IUPAC Name

3-methyl-2-pyridin-2-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2/c1-9-5-4-8-13-11(9)10-6-2-3-7-12-10/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWIHWYXRPSNKHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50983450
Record name 3-Methyl-2,2'-bipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50983450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64859-47-8
Record name Bipyridine, methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064859478
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Methyl-2,2'-bipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50983450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a flask were added 1.0 g 2-bromo-3-methylpyridine and 10 ml of dry tetrahydrofuran. The solution was purged with nitrogen and 34 mg tetrakis(triphenylphosphine)palladium was added followed by 17.4 ml of a 0.5M solution of 2-pyridylzinc bromide in tetrahydrofuran. The mixture was stirred at 22 C for 24 hours, then 40 C for 72 hours. The mixture was poured into a solution of 5 g EDTA, 2 g sodium carbonate and 40 ml water. The product was extracted twice with diethylether, washed with water and dried over sodium sulfate. Following filtration and solvent removal, the product was purified by silica gel chromatography using 48% ethyl acetate, 48% hexane and 4% methanol. A slightly yellow oil remained 0.38 g.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 2-bromo-5-methylpyridine (5.0 g, 29 mmol), 2-tributylstannylpyridine (10 g, 27 mmol) and Pd(PPh3)4 (2.0 g, 1.7 mmol) in dry toluene (250 mL) was stirred for 48 h at 110° C. The reaction mixture was filtered over Celite and evaporated under reduced pressure. The residue was dissolved in EtOAc and washed with saturated aqueous NaHCO3 solution, and the organic layer was dried over MgSO4 and concentrated under reduced pressure. Flash column chromatography (0.5% MeOH in CH2Cl2) afforded methyl-2,2′-bipyridine (3.5 g, 75%) as a colorless oil. 1H-NMR (500 MHz, CDCl3): 2.47 (s, 3H), 7.35 (dd, 1H), 7.70 (dd, 1H), 7.87 (m, 1H), 8.36 (d, 1H), 8.43 (d, 1H), 8.58 (d, 1H), 8.74 (dd, 1H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
catalyst
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.